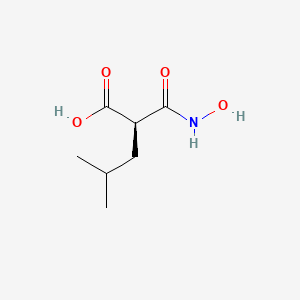

1-Hydroxyamine-2-isobutylmalonic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO4 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

(2R)-2-(hydroxycarbamoyl)-4-methylpentanoic acid |

InChI |

InChI=1S/C7H13NO4/c1-4(2)3-5(7(10)11)6(9)8-12/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m1/s1 |

InChI Key |

CINIOMOBGSHXRK-RXMQYKEDSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)NO)C(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NO)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation of 1 Hydroxyamine 2 Isobutylmalonic Acid

Comprehensive Retrosynthetic Analysis of 1-Hydroxyamine-2-isobutylmalonic Acid

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. utn.edu.arlkouniv.ac.in The key disconnections for this compound are centered around the formation of the C-N and C-C bonds at the stereogenic center.

The primary disconnection is the Cα-N bond, which simplifies the target molecule into a 2-isobutylmalonic acid derivative and a hydroxylamine (B1172632) equivalent. researchgate.netslideshare.net This approach isolates the challenge of installing the hydroxylamine group from the construction of the carbon skeleton. A functional group interconversion (FGI) strategy would be crucial here, suggesting that the hydroxylamine could be introduced via a precursor functional group, such as a halide or a hydroxyl group, at the alpha-position.

A second key disconnection is the Cα-C(isobutyl) bond. This simplifies the molecule to a malonic acid derivative and an isobutyl electrophile (e.g., isobutyl bromide). This strategy focuses on building the carbon framework first, followed by the introduction of the heteroatom functionality.

Potential Retrosynthetic Pathways:

| Disconnection Strategy | Key Intermediate 1 | Key Intermediate 2 | Corresponding Forward Reaction |

| Cα-N Bond | 2-Bromo-2-isobutylmalonic acid | Hydroxylamine | Nucleophilic Substitution |

| Cα-C Bond | Diethyl malonate | Isobutyl bromide | Alkylation |

| Cα-N via FGI | Diethyl 2-hydroxy-2-isobutylmalonate | N-Hydroxyphthalimide | Mitsunobu Reaction |

Classical and Contemporary Approaches to Malonic Acid Derivatization and Hydroxylamine Introduction

Building upon the retrosynthetic analysis, the forward synthesis requires a careful selection of reactions to construct the carbon backbone and introduce the required functional groups with high selectivity and yield.

The malonic ester synthesis is a classic method for preparing substituted carboxylic acids. The core of this compound can be constructed starting from diethyl malonate or a similar malonic acid diester. The synthesis of the required 2-isobutylmalonic acid precursor typically involves the alkylation of diethyl malonate with an isobutyl halide.

Alternatively, a Knoevenagel condensation between isovaleraldehyde (B47997) and diethyl malonate, followed by reduction of the resulting carbon-carbon double bond, can also yield the desired diethyl 2-isobutylmalonate. This method offers an alternative route to the core carbon skeleton.

Achieving stereocontrol at the alpha-position is a critical challenge in the synthesis of this compound. The direct alkylation of diethyl malonate results in a racemic mixture. To achieve stereoselectivity, several strategies can be employed:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the malonate ester can direct the approach of the isobutyl electrophile from a specific face, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.

Asymmetric Catalysis: The use of a chiral phase-transfer catalyst or a chiral metal complex can create a chiral environment around the malonate enolate, guiding the alkylation to produce an excess of one enantiomer.

Enzymatic Resolution: A racemic mixture of 2-isobutylmalonic acid derivatives could be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the desired stereoisomer.

Stereodivergent synthesis strategies are essential for accessing different stereoisomers of a target molecule from a common starting material, which is particularly important in medicinal chemistry where different stereoisomers can have different biological activities. rsc.org

The introduction of the hydroxylamine group is a pivotal step in the synthesis. Both nucleophilic and electrophilic methods can be envisioned.

Nucleophilic Pathways: A common approach involves the nucleophilic substitution of a suitable leaving group at the alpha-position of the isobutylmalonate derivative. beilstein-journals.org For instance, the alpha-position can be brominated to form diethyl 2-bromo-2-isobutylmalonate. Subsequent reaction with a protected hydroxylamine, such as N-(tert-butoxycarbonyl)hydroxylamine, followed by deprotection, would yield the target hydroxylamine group. Another nucleophilic approach is the Mitsunobu reaction, where an alpha-hydroxy malonate derivative is reacted with N-hydroxyphthalimide in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate.

Electrophilic Pathways: Electrophilic amination strategies offer an alternative. The enolate of diethyl 2-isobutylmalonate can be reacted with an electrophilic nitrogen source, such as a nitroso compound or an oxaziridine, to introduce the N-O functionality. These reactions can often be rendered stereoselective by the use of chiral ligands or auxiliaries.

A general synthesis for N-hydroxyamino acids has been an area of interest, with various methods being developed over the years. acs.org

Given the multiple reactive functional groups in this compound, a robust protecting group strategy is essential to prevent unwanted side reactions. utn.edu.ar

Carboxylic Acid Protection: The two carboxylic acid groups are typically protected as esters (e.g., methyl or ethyl esters) during the synthesis. These can be readily hydrolyzed under basic or acidic conditions in the final step. For more sensitive substrates, tert-butyl esters can be used, which are cleaved under milder acidic conditions.

Hydroxylamine Protection: The hydroxylamine group is nucleophilic and can also be oxidized. It is often necessary to protect it during the synthesis. Common protecting groups include the tert-butoxycarbonyl (Boc) group for the nitrogen and the benzyl (B1604629) (Bn) or silyl (B83357) groups for the oxygen. The choice of protecting group will depend on the reaction conditions used in subsequent steps and the need for orthogonal deprotection.

Common Protecting Groups and Their Cleavage Conditions:

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| Carboxylic Acid | Methyl/Ethyl Ester | Me/Et | NaOH, H₂O or LiOH, H₂O |

| Carboxylic Acid | tert-Butyl Ester | tBu | Trifluoroacetic Acid (TFA) |

| Hydroxylamine (N) | tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) |

| Hydroxylamine (O) | Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) |

Optimization of Reaction Conditions, Yields, and Scalability for Academic Research

For any synthetic route to be practical, even in an academic setting, optimization of reaction conditions is crucial. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time to maximize the yield and purity of the product at each step.

For the alkylation of diethyl malonate, factors such as the choice of base (e.g., sodium ethoxide vs. potassium carbonate) and solvent (e.g., ethanol (B145695) vs. DMF) can significantly impact the yield. Similarly, for the introduction of the hydroxylamine group, the choice of nucleophile and reaction conditions must be carefully optimized to minimize side reactions, such as elimination.

Scalability is another important consideration. Reactions that work well on a small scale in a research lab may not be easily scalable to produce larger quantities of material. For instance, chromatographic purification, which is common in a research setting, may not be practical for large-scale synthesis. Therefore, developing a synthesis that involves crystalline intermediates that can be purified by recrystallization is highly desirable. The synthesis of β-hydroxy α-amino acids has seen developments in Brønsted base-catalyzed reactions that provide high diastereoselectivity and enantioselectivity, which could be relevant for scalable processes. nih.gov

Isolation and Advanced Purification Techniques for this compound and its Precursors

The isolation and purification of this compound and its precursors would necessitate advanced techniques to ensure high purity, which is critical for subsequent analytical studies and biological assays. While specific protocols for this compound are not detailed in available literature, standard and advanced methodologies for the purification of hydroxamic acids and their precursors can be extrapolated.

For the precursors, which would likely be derivatives of isobutylmalonic acid, purification strategies would depend on their physical and chemical properties. Techniques such as fractional distillation under reduced pressure for liquid precursors, or recrystallization from appropriate solvent systems for solid intermediates, would be employed. The choice of solvent for recrystallization is crucial and is often determined empirically to achieve a high yield of pure crystals.

Advanced purification of the final compound, this compound, would likely involve chromatographic methods due to the polarity and potential instability of the hydroxamic acid moiety.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the purification of polar compounds like hydroxamic acids. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution.

Ion-Exchange Chromatography: Given the acidic nature of the malonic acid and the hydroxamic acid moieties, ion-exchange chromatography presents a viable purification strategy. google.com Anion-exchange chromatography, in particular, could be effective. The crude product would be loaded onto the column in a low-ionic-strength buffer, and the pure compound would be eluted by increasing the salt concentration or changing the pH. google.com

Supercritical Fluid Chromatography (SFC): SFC is a more recent and "greener" alternative to HPLC that uses supercritical carbon dioxide as the main component of the mobile phase. It can be particularly effective for the purification of chiral compounds and can offer faster separations and reduced solvent consumption compared to traditional HPLC.

The following table illustrates a hypothetical comparison of purification techniques for a compound structurally similar to this compound.

| Purification Technique | Stationary Phase | Mobile Phase/Eluent | Typical Purity Achieved (%) | Advantages | Disadvantages |

| Recrystallization | N/A | Ethanol/Water | >98 | Scalable, cost-effective | Can have lower yield, solvent selection can be challenging |

| Reversed-Phase HPLC | C18 Silica | Water/Acetonitrile + 0.1% TFA | >99.5 | High resolution, automated | Requires specialized equipment, can be costly for large scale |

| Ion-Exchange Chromatography | Quaternary Ammonium Resin | NaCl gradient in Tris buffer | >99 | High capacity, good for ionic compounds | Can be slower, buffer removal necessary |

Total Synthesis and Semisynthetic Routes to Analogs of this compound

The synthesis of analogs of this compound would be a critical step in structure-activity relationship (SAR) studies to explore its biological potential. Both total synthesis and semisynthetic approaches could be employed to generate a library of related compounds.

Total Synthesis: A total synthesis approach would involve building the analog from simple, commercially available starting materials. A plausible synthetic route could start with the alkylation of a malonic ester with an isobutyl halide to form diethyl isobutylmalonate. This intermediate offers a versatile scaffold for further modifications.

One of the key steps in the synthesis of the hydroxamic acid moiety is the reaction of an activated carboxylic acid derivative with hydroxylamine or a protected form of hydroxylamine. nih.gov For instance, one of the ester groups of diethyl isobutylmalonate could be selectively hydrolyzed to the corresponding carboxylic acid. This mono-acid could then be coupled with hydroxylamine using a standard coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired hydroxamic acid. nih.gov

Analogs could be synthesized by varying the alkyl group (in place of isobutyl) or by modifying the malonic acid backbone. For example, using different alkyl halides in the initial alkylation step would lead to a variety of substituents at the 2-position.

Semisynthetic Routes: A semisynthetic approach would start from a naturally occurring or readily available precursor that already contains a significant portion of the target molecule's structure. If a natural product containing a similar structural motif were available, it could be chemically modified to introduce the isobutyl and hydroxyamine functionalities. However, given the relatively simple structure of this compound, a total synthesis approach is generally more practical and versatile for generating a diverse range of analogs.

The following table outlines potential synthetic strategies for generating analogs of this compound.

| Analog Type | Synthetic Strategy | Key Reaction | Starting Materials |

| Variation of the Alkyl Group | Total Synthesis | Alkylation of diethyl malonate | Diethyl malonate, various alkyl halides |

| Modification of the Malonic Backbone | Total Synthesis | Michael addition to an α,β-unsaturated ester | Diethyl malonate, various Michael acceptors |

| Ester and Amide Analogs | Total Synthesis | Esterification or amidation of the free carboxylic acid | Diethyl isobutylmalonate, various alcohols or amines |

| N-Substituted Hydroxamic Acids | Total Synthesis | Coupling with N-substituted hydroxylamines | Isobutylmalonic acid monomethyl ester, N-substituted hydroxylamines |

Molecular Mechanism of Action and Interaction Studies of 1 Hydroxyamine 2 Isobutylmalonic Acid in Vitro and in Silico

Investigations into Enzyme Inhibition Mechanisms by 1-Hydroxyamine-2-isobutylmalonic Acid

This compound belongs to the hydroxamic acid class of compounds, which are recognized as potent inhibitors of matrix metalloproteinases (MMPs). researchgate.net MMPs are a family of zinc- and calcium-dependent endopeptidases responsible for the degradation of extracellular matrix components. biovendor.com The primary target for this inhibitor is MMP-8, also known as neutrophil collagenase, an enzyme implicated in tissue remodeling and inflammatory processes. biovendor.com The inhibitory action of this compound is rooted in the strong chelating ability of its hydroxamic acid functional group with the catalytic zinc ion located in the active site of the enzyme. nih.gov

The catalytic domain of MMP-8 features a well-defined active site cleft containing a catalytic Zn²⁺ ion essential for its enzymatic activity. core.ac.uk This active site is further characterized by a series of subsites or pockets (S1, S2, S1', S2', etc.), which accommodate the side chains of the substrate's amino acid residues. researchgate.net The S1' pocket is a particularly deep, hydrophobic cleft and is a principal determinant of inhibitor selectivity among different MMPs. researchgate.net

The binding of this compound to MMP-8 is primarily driven by the interaction of its hydroxamate group with the active site zinc ion. This interaction involves a bidentate chelation, where both the carbonyl and hydroxyl oxygens of the hydroxamate group coordinate with the Zn²⁺ ion, effectively blocking its catalytic function. nih.gov This mode of binding displaces the zinc-bound water molecule that is essential for peptide bond hydrolysis. core.ac.uk

The isobutyl side chain of the inhibitor is positioned to interact with the hydrophobic S1' pocket of MMP-8. Studies on structurally related bis-substituted malonic acid hydroxamates have demonstrated that hydrophobic interactions within this pocket are critical for achieving high-potency inhibition. nih.gov While many inhibitors are designed as direct mimics of peptide substrates, X-ray crystallography studies of similar malonic acid-based inhibitors bound to neutrophil collagenase have revealed a distinct, "nonsubstrate-like" binding mode, where the inhibitor backbone adopts a unique conformation within the active site. nih.gov This suggests a sophisticated interaction that goes beyond simple substrate mimicry, allowing for high-affinity binding. nih.gov

| Inhibitor Moiety | Enzyme Component | Interaction Type | Significance |

|---|---|---|---|

| Hydroxamic Acid (-CONHOH) | Catalytic Zinc Ion (Zn²⁺) | Bidentate Chelation | Primary inhibitory action; blocks catalytic activity. |

| Isobutyl Side Chain | S1' Subsite Residues (Hydrophobic) | Hydrophobic Interactions | Contributes to binding affinity and selectivity. |

| Malonic Acid Backbone | Active Site Cleft | van der Waals contacts, potential H-bonds | Orients the functional groups for optimal interaction. |

Enzyme inhibition can be broadly classified as either reversible or irreversible. Irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to permanent inactivation. In contrast, reversible inhibitors bind to the enzyme through non-covalent interactions, and their binding can be reversed. nih.gov

The mechanism of this compound, based on the chelation of the zinc ion by the hydroxamate group, is characteristic of reversible inhibition. nih.gov This type of inhibition is concentration-dependent, and the enzyme's activity can be restored if the inhibitor is removed. Hydroxamate-based MMP inhibitors typically exhibit competitive inhibition kinetics. In a competitive inhibition model, the inhibitor directly competes with the substrate for binding to the enzyme's active site. This leads to an apparent increase in the Michaelis constant (Kₘ), meaning a higher substrate concentration is required to achieve half of the maximum velocity (Vₘₐₓ). However, the Vₘₐₓ itself remains unchanged, as the inhibition can be overcome by sufficiently high concentrations of the substrate. nih.gov

| Characteristic | Reversible Inhibition (e.g., Competitive) | Irreversible Inhibition |

|---|---|---|

| Bonding | Non-covalent (e.g., chelation, H-bonds) | Covalent |

| Effect on Vₘₐₓ | Unchanged | Decreased |

| Effect on Kₘ | Increased | Unchanged |

| Overcoming Inhibition | Possible by increasing substrate concentration | Not possible |

Mechanism-based inactivation, also known as "suicide inhibition," is a form of irreversible inhibition where the enzyme itself converts a benign inhibitor into a highly reactive molecule. This newly formed species then covalently binds to the enzyme, leading to its permanent inactivation. The inhibitor essentially hijacks the enzyme's own catalytic machinery to trigger its demise.

However, this mechanism is not characteristic of this compound or other hydroxamate-based MMP inhibitors. Their inhibitory action does not depend on enzymatic transformation. Instead, they act as pre-formed, stable molecules that directly bind to and chelate the active site zinc ion. Therefore, mechanism-based inactivation studies are not typically relevant to this class of inhibitors, whose potency relies on high-affinity, reversible binding rather than covalent modification following catalysis.

The design of potent enzyme inhibitors often relies on two key principles: substrate mimicry and transition state analogy. Substrate mimics are molecules that structurally resemble the enzyme's natural substrate, allowing them to bind to the active site. nih.gov Transition state analogs are more sophisticated mimics that resemble the fleeting, high-energy transition state of the enzymatic reaction. researchgate.net Because enzymes have the highest affinity for the transition state, molecules that mimic it can be exceptionally potent inhibitors. researchgate.net

More importantly, the hydroxamic acid functional group is a well-established transition state analog for peptide hydrolysis. nih.gov During the cleavage of a peptide bond by an MMP, a water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate stabilized by the zinc ion. The geometry of the hydroxamate group, when chelated to the zinc ion, effectively mimics this tetrahedral transition state, accounting for its tight binding and potent inhibitory effect. nih.gov While the backbone of malonic acid inhibitors may adopt a "nonsubstrate-like" conformation, the core zinc-binding interaction leverages the power of transition state mimicry to achieve potent enzyme inhibition. nih.gov

Ligand-Receptor Interaction Profiling of this compound

The characterization of the interaction between an inhibitor (ligand) and its target enzyme (receptor) is fundamental to drug discovery. This profiling involves various in vitro techniques to quantify the binding affinity and elucidate the kinetics of the interaction. For this compound, these studies focus on its binding to MMP-8.

In vitro binding assays are a suite of experimental techniques used to measure the binding affinity between a ligand and a protein. wikipedia.org For enzyme inhibitors, these assays are crucial for determining key parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

The most common approach for MMP inhibitors involves enzyme activity assays. In this method, the purified MMP-8 enzyme is incubated with a synthetic substrate that releases a fluorescent or colored product upon cleavage. The rate of the reaction is monitored over time. The assay is then repeated with the addition of varying concentrations of the inhibitor, this compound. The concentration of the inhibitor that reduces the enzyme's activity by 50% is determined as the IC₅₀ value. The Kᵢ value, a true measure of binding affinity, can then be calculated from the IC₅₀.

Other advanced biophysical methods can also be employed to study these interactions directly:

Surface Plasmon Resonance (SPR): This technique measures the change in mass on a sensor surface as the inhibitor binds to the immobilized enzyme, allowing for the real-time determination of association (kₐ) and dissociation (kₑ) rate constants, and the dissociation constant (Kₑ). bmglabtech.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS). bmglabtech.com

Competitive Binding Assays: These assays use a labeled ligand (e.g., radioactive or fluorescent) with known affinity for the enzyme. The ability of the unlabeled inhibitor to displace the labeled ligand is measured, from which its own binding affinity can be calculated. chelatec.com

| Assay Method | Principle | Key Parameters Measured |

|---|---|---|

| Enzyme Activity Assay | Measures inhibition of substrate catalysis. | IC₅₀, Kᵢ |

| Surface Plasmon Resonance (SPR) | Detects mass changes on a sensor upon binding. | kₐ (on-rate), kₑ (off-rate), Kₑ |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes during binding. | Kₐ, ΔH, ΔS |

| Competitive Binding Assay | Measures displacement of a labeled ligand. | IC₅₀, Kᵢ |

| X-ray Crystallography | Determines the 3D structure of the enzyme-inhibitor complex. | Binding mode, specific atomic interactions |

Characterization of Binding Thermodynamics and Kinetics

There is no available research data on the binding thermodynamics or kinetics of this compound with any biological target. Studies determining parameters such as the dissociation constant (Kd), binding enthalpy (ΔH), and binding entropy (ΔS) have not been published for this specific compound.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

No literature exists detailing the synthesis or biological evaluation of analogs of this compound. Consequently, there are no structure-activity relationship (SAR) studies available to describe how modifications to its chemical structure would affect its biological activity.

Non-Enzymatic Chemical Reactivity and Biological Molecule Interactions of this compound

While the functional groups present in this compound—a hydroxylamine (B1172632) and a dicarboxylic acid—suggest potential for various chemical interactions, no specific experimental studies have been published characterizing these properties for this molecule.

Metal Ion Chelation Properties and Their Biological Implications

There are no published studies investigating the metal ion chelation properties of this compound. The presence of carboxylic acid and hydroxylamine groups suggests a potential for metal binding, a property seen in other molecules with similar functionalities like hydroxamic acids. nih.gov However, the specific affinity, selectivity, and coordination chemistry of this compound with various metal ions have not been experimentally determined, and thus its biological implications in this context remain unknown.

Covalent Adduct Formation with Biological Macromolecules

No research is available that examines the potential for this compound to form covalent adducts with biological macromolecules such as proteins or DNA. The chemical nature of the hydroxylamine group could potentially be involved in such reactions under specific conditions, but this has not been studied for this particular compound.

Redox Chemistry and Radical Scavenging Potential

The redox properties and radical scavenging potential of this compound have not been documented in the scientific literature. While some hydroxylamine derivatives have been investigated for their antioxidant and radical scavenging activities, these properties have not been specifically measured or described for this compound. nih.govacs.orgnih.gov General information on the redox reactions of hydroxylamine exists, but this cannot be directly extrapolated to the specific compound without experimental data. britannica.comnih.gov

Computational and Theoretical Investigations of 1 Hydroxyamine 2 Isobutylmalonic Acid

Quantum Chemical Characterization of 1-Hydroxyamine-2-isobutylmalonic Acid

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to calculate the electronic structure and energy of a molecule, providing a foundational understanding of its intrinsic properties.

The electronic structure of this compound dictates its fundamental chemical nature. Quantum mechanical calculations can map its molecular orbitals, which are regions of space that describe the location and wave-like behavior of an electron. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability. researchgate.net

Charge distribution analysis reveals how electron density is spread across the molecule. In this compound, the presence of highly electronegative oxygen and nitrogen atoms in the carboxylic and hydroxamic acid groups creates a polar molecule with a significant dipole moment. These regions of negative partial charge, particularly around the carbonyl and hydroxyl oxygens, are key sites for intermolecular interactions, such as hydrogen bonding. eurjchem.com Conversely, the isobutyl group constitutes a nonpolar, electron-rich region.

Reactivity descriptors derived from quantum chemical calculations can predict how a molecule will interact with other chemical species. The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the molecule's electron density surface. Red regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack. For this compound, the MEP would show strong negative potentials around the oxygen atoms of the hydroxamic and carboxylic acid groups.

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. researchgate.net These functions are used to identify the most likely sites for nucleophilic attack (where adding an electron is most favorable), electrophilic attack (where removing an electron is most favorable), and radical attack. researchgate.net By calculating the condensed Fukui functions for each atom, a reactivity profile of the molecule can be constructed.

Table 1: Illustrative Condensed Fukui Functions for Selected Atoms in this compound

This table presents hypothetical Fukui function values to illustrate how quantum chemical calculations can predict atomic site reactivity. Higher values indicate greater reactivity for the specified type of attack.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| Carbonyl Carbon (Carboxyl) | 0.185 | 0.045 | 0.115 |

| Carbonyl Oxygen (Carboxyl) | 0.060 | 0.150 | 0.105 |

| Carbonyl Carbon (Hydroxamate) | 0.210 | 0.050 | 0.130 |

| Hydroxamate Nitrogen | 0.030 | 0.190 | 0.110 |

| Hydroxamate Oxygen | 0.055 | 0.175 | 0.115 |

The presence of several single bonds in this compound allows for rotation, meaning the molecule can adopt numerous three-dimensional shapes, or conformations. Conformational analysis is the study of these different conformers and their relative energies. researchgate.net Computational methods can systematically explore the molecule's potential energy surface (PES)—a multidimensional surface that relates the molecule's energy to its geometry. osti.gov

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. The hydroxamic acid functional group is known to exhibit keto-enol (or, more accurately, amide-iminol) tautomerism. mdpi.comallresearchjournal.com The amide form (-C(=O)NHOH) can isomerize to the iminol form (-C(OH)=NOH). Similarly, malonic acid can exhibit keto-enol tautomerism. nih.gov

Theoretical calculations are essential for investigating these isomerization pathways. By mapping the reaction coordinate on the potential energy surface, the transition state structures connecting the tautomers can be located. The energy difference between the tautomers determines their relative populations at equilibrium, while the height of the energy barrier (activation energy) determines the rate of interconversion. For most hydroxamic acids, computational studies have shown that the keto tautomer is significantly more stable than the iminol form. acs.orgoaepublish.com The presence of solvents can also influence this equilibrium. capes.gov.br

Molecular Modeling and Dynamics Simulations for this compound Interactions

While quantum chemistry describes the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to study how that molecule interacts with its environment, particularly with biological targets like proteins.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), typically a protein. scispace.commdpi.com Hydroxamic acids are a well-known class of inhibitors for metalloenzymes, where the hydroxamate group acts as a strong metal-binding or chelating agent for ions like zinc (Zn²⁺) or iron (Fe³⁺) in the enzyme's active site. nih.govnih.gov

Potential targets for this compound could include histone deacetylases (HDACs) or matrix metalloproteinases (MMPs), both of which are zinc-dependent enzymes and are important drug targets. tandfonline.comtandfonline.com In a docking study, the 3D structure of the target protein is obtained, and a docking algorithm samples many possible binding poses of the ligand in the active site, scoring each based on a force field. nih.gov The results can predict the binding energy (a lower energy indicates stronger binding) and visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov These insights are critical for rational drug design and for understanding the molecule's potential biological activity. scispace.com

Table 2: Illustrative Ligand Docking Results for this compound

This table presents a hypothetical docking result against a zinc-dependent enzyme (e.g., Histone Deacetylase 8) to demonstrate the type of information generated from such a study.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Observed Interactions |

|---|---|---|---|

| Histone Deacetylase 8 (HDAC8) | -7.9 | His142, His143, Asp178 | Coordination with catalytic Zn²⁺ ion via hydroxamate oxygens |

| Tyr306 | Hydrogen bond with carboxyl group | ||

| Phe152, Met274 | Hydrophobic interactions with isobutyl group |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Changes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes and binding events with target proteins.

In the context of this compound, MD simulations would be instrumental in understanding how it interacts with a biological target, such as an enzyme. These simulations can reveal the key amino acid residues involved in the binding process, the stability of the ligand-protein complex, and the specific conformational adjustments that both the ligand and the protein undergo to achieve a stable binding pose. For instance, simulations on similar hydroxamic acid derivatives have been used to analyze the stability of the protein-ligand complex by monitoring hydrogen bond patterns over the simulation time. tandfonline.com Such studies can also elucidate the role of solvent molecules in mediating the interaction between the ligand and the protein.

Flexible molecules often alter their conformation when binding to a protein. nih.gov MD simulations can capture these dynamic changes, which are crucial for a comprehensive understanding of the binding mechanism. The degree of conformational change can depend on the number of rotatable bonds within the molecule. nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms during a simulation provides quantitative measures of their stability and flexibility. tandfonline.com

Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Protein Interactions

| Parameter | Description | Insight Provided |

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the ligand/protein at a given time and a reference structure. | Stability of the ligand in the binding pocket and overall protein structural stability. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of each atom or residue from its average position over the course of the simulation. | Identifies flexible regions of the protein and the ligand, which can be important for binding and function. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein, as well as with solvent molecules. | Elucidates the key interactions responsible for binding affinity and specificity. |

| SASA (Solvent Accessible Surface Area) | Calculates the surface area of the molecule that is accessible to a solvent. | Reveals changes in the exposure of different parts of the ligand and protein upon binding. A decrease in SASA for interacting residues is often observed. tandfonline.com |

| Conformational Clustering | Groups similar conformations of the ligand and protein that are sampled during the simulation. | Identifies the most prevalent binding modes and conformational states. |

While specific MD simulation data for this compound is not available in published literature, the methodologies described are standard practices for studying such compounds.

Free Energy Perturbation and MM/GBSA Calculations for Binding Affinity Prediction

Predicting the binding affinity of a ligand to its target is a central goal in drug discovery and computational chemistry. Two powerful methods for this are Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Free Energy Perturbation (FEP) is a rigorous computational method based on statistical mechanics that calculates the difference in free energy between two states. In the context of ligand binding, FEP can be used to predict the relative binding free energy of a series of related ligands to a common protein target. This method involves creating a thermodynamic cycle that connects the binding of two different ligands to the same receptor. By simulating the non-physical "alchemical" transformation of one ligand into another in both the free state (in solution) and the bound state (in the protein), the difference in binding free energy can be calculated. FEP is computationally intensive but is considered one of the most accurate methods for predicting relative binding affinities. nih.govscientific-computing.com

MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) is a more approximate but computationally less expensive method for estimating the free energy of binding. nih.gov This approach typically involves running an MD simulation of the protein-ligand complex. Snapshots from this simulation are then used to calculate the binding free energy using the following equation:

ΔGbind = Gcomplex - (Gprotein + Gligand)

Each free energy term is calculated as the sum of the molecular mechanics energy in the gas phase, the polar solvation energy (calculated using the Generalized Born model), and the nonpolar solvation energy (estimated from the solvent-accessible surface area). While often neglecting entropy changes for computational efficiency, MM/GBSA can provide valuable insights into the energetics of binding and can be used to rank different ligands based on their predicted binding affinities. researchgate.netnih.govrsc.org

Table 2: Comparison of FEP and MM/GBSA for Binding Affinity Prediction

| Feature | Free Energy Perturbation (FEP) | MM/GBSA |

| Methodology | Alchemical transformation between two ligands in a thermodynamic cycle. | End-state calculation based on snapshots from an MD simulation. researchgate.netnih.gov |

| Accuracy | High, considered a "gold standard" for relative binding free energies. nih.gov | Moderate, generally less accurate than FEP. nih.gov |

| Computational Cost | Very high. | Moderate. |

| Primary Use | Predicting relative binding affinities of closely related analogs. | Ranking compounds, studying the energetic contributions of different interactions. |

Detailed research findings from FEP or MM/GBSA calculations specifically for this compound are not currently available in scientific literature.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound and Analogs

Cheminformatics and QSAR modeling are essential computational tools for organizing, analyzing, and modeling chemical data to predict the properties and activities of new compounds. nih.gov

Development of Descriptors and Feature Selection for Predictive Models

A QSAR model is a mathematical equation that relates the chemical structure of a series of compounds to their biological activity or a particular property. nih.gov The first step in building a QSAR model is to represent the chemical structures numerically using molecular descriptors . These descriptors can be categorized based on their dimensionality:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and describe properties like connectivity, topology, and the presence of specific functional groups.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include information about its shape, volume, and surface area.

4D Descriptors: These take into account the conformational flexibility of the molecule by considering an ensemble of different conformations.

For a molecule like this compound and its analogs, a wide array of descriptors would be calculated, including physicochemical properties (e.g., logP, polar surface area), topological indices, and quantum chemical descriptors. Once a large number of descriptors are generated, feature selection is performed to identify the subset of descriptors that are most relevant to the biological activity being modeled. This is a critical step to avoid overfitting and to create a robust and interpretable model.

Statistical Validation and Applicability Domain of Computational Models

A QSAR model must be rigorously validated to ensure its predictive power. nih.gov This involves both internal and external validation techniques. Internal validation methods, such as cross-validation (e.g., leave-one-out), assess the model's robustness using the training set of data. External validation involves using the model to predict the activity of a separate set of compounds (the test set) that were not used in model development. The predictive performance of the model is evaluated using various statistical metrics.

Table 3: Common Statistical Metrics for QSAR Model Validation

| Metric | Description | Desired Value |

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variables. | Close to 1 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability obtained from cross-validation. | Close to 1 |

| RMSE (Root Mean Square Error) | The standard deviation of the prediction errors. | Low |

A crucial aspect of QSAR modeling is defining the Applicability Domain (AD) . mdpi.comtum.de The AD is the chemical space of molecules for which the model is expected to make reliable predictions. variational.ainih.gov Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable. mdpi.com Various methods exist to define the AD, often based on the range of descriptor values in the training set or the structural similarity of a new compound to the training set compounds. mdpi.comvariational.ai

Virtual Screening Approaches for Identifying Novel Interacting Partners

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. acs.orgnih.govacs.org For a compound like this compound, which contains a hydroxamic acid moiety known to chelate metal ions, VS could be employed to find other compounds with similar features that might interact with metalloenzymes. acs.orgnih.gov

There are two main types of virtual screening:

Structure-based virtual screening (SBVS): This approach requires the 3D structure of the target protein. A large number of compounds are computationally "docked" into the binding site of the protein, and a scoring function is used to estimate the binding affinity of each compound.

Ligand-based virtual screening (LBVS): This method is used when the structure of the target is unknown but a set of active molecules is available. LBVS searches for new molecules that are similar to the known active compounds, based on either 2D structural similarity or 3D shape and pharmacophore features.

Hierarchical virtual screening protocols that combine multiple steps, such as filtering for specific chemical groups (like hydroxamic acids), shape-based matching, and molecular docking, have been successfully used to identify novel enzyme inhibitors. acs.orgnih.govacs.org

1 Hydroxyamine 2 Isobutylmalonic Acid As a Versatile Synthetic Building Block and Intermediate

Utilization of 1-Hydroxyamine-2-isobutylmalonic Acid in the Synthesis of Complex Organic Molecules

The structural features of this compound make it an attractive starting point or intermediate for synthesizing more complex molecules, particularly those with biological relevance. The hydroxamic acid moiety is a known pharmacophore, recognized for its potent metal-chelating properties, which are crucial for the inhibition of various metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). nih.govnih.govresearchgate.net

The synthesis of complex organic molecules could leverage the bifunctional nature of the compound. The carboxylic acid can be used as a handle for peptide coupling reactions, allowing for its incorporation into peptide-based structures. Simultaneously, the hydroxamic acid can serve as a key binding group for a biological target. The isobutyl side chain and the inherent chirality provide a stereochemical foundation that can be crucial for achieving specific molecular recognition and biological activity. For instance, it could be used as a precursor in the synthesis of novel antibiotics or anti-cancer agents where both a chelating group and a peptide-like backbone are desired. researchgate.net

Derivatization Chemistry of the Hydroxylamine (B1172632) and Carboxylic Acid Functionalities

The presence of both a free carboxylic acid and a hydroxamic acid allows for a wide array of selective chemical modifications. The differential reactivity of these two acidic groups can be exploited to achieve regioselective derivatization, making the molecule a flexible platform for building diverse chemical libraries.

The carboxylic acid functionality can undergo standard transformations common to this group.

Esterification: The carboxylic acid can be readily converted to its corresponding ester through Fischer esterification with an alcohol under acidic catalysis or by using coupling agents. This modification can be used to modulate the molecule's solubility or to protect the carboxylic acid while other transformations are carried out on the hydroxamic acid moiety.

Amidation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction is typically facilitated by standard peptide coupling reagents (e.g., EDCI, T3P) and is fundamental for integrating the molecule into peptidic or other complex structures. organic-chemistry.orgpnas.org

Reduction: The hydroxamic acid functional group can be reduced to the corresponding amide. nih.govtandfonline.com This transformation is valuable as it converts the metal-chelating hydroxamic acid into a more stable amide linkage, providing a pathway to synthesize complex amides from a common intermediate. Chemical methods, for example using thioacetic acid, can achieve this N-O bond cleavage under mild conditions. organic-chemistry.orgorganic-chemistry.org

The following table summarizes these potential derivatization reactions.

Table 1: Representative Derivatization Reactions

| Reaction Type | Functional Group Targeted | Reagents & Conditions (Typical) | Expected Product Structure |

|---|---|---|---|

| Esterification | Carboxylic Acid | Methanol (CH₃OH), H₂SO₄ (cat.), Heat | Methyl (2R)-2-(hydroxycarbamoyl)-4-methylpentanoate |

| Amidation | Carboxylic Acid | Benzylamine (BnNH₂), EDCI, HOBt | N-benzyl-(2R)-2-(hydroxycarbamoyl)-4-methylpentanamide |

| Reduction | Hydroxamic Acid | Thioacetic Acid, NH₄HCO₃, Ethanol (B145695) | (2R)-2-Carbamoyl-4-methylpentanoic acid |

Cyclization Reactions involving the Malonic Acid Core

The 1,3-dicarbonyl relationship (or its hydroxamic acid-carboxylic acid analogue) in the malonic acid core is a classic structural motif for forming heterocyclic systems. nih.gov Substituted malonic acid derivatives are well-known precursors for creating five-, six-, and seven-membered rings through condensation with various dinucleophiles like urea (B33335) or 2-aminopyridine. nih.gov

In the case of this compound, intramolecular cyclization could potentially be induced. For example, activation of the carboxylic acid could lead to nucleophilic attack by one of the oxygen atoms of the hydroxamic acid moiety, potentially forming a five-membered cyclic anhydride-like structure. Furthermore, in the presence of suitable reagents, intermolecular cyclocondensation reactions could be explored to synthesize novel heterocyclic scaffolds, such as derivatives of barbituric acid. The Perkin alicyclic synthesis, which involves the intramolecular reaction of a malonic ester with a dihalide, provides a blueprint for how this core could be used to form cycloalkyl structures. wikipedia.org

Enantioselective and Diastereoselective Transformations of this compound

The molecule possesses a defined stereocenter at the C2 position, which can direct the stereochemical outcome of subsequent reactions.

As a Chiral Ligand: Hydroxamic acids are excellent ligands for various transition metals. Chiral hydroxamic acids have been successfully employed to create asymmetric catalysts for reactions like enantioselective epoxidation. acs.orgnih.govacs.org this compound could be used as a chiral ligand, where the stereocenter influences the coordination geometry around a metal center, thereby inducing enantioselectivity in a catalyzed reaction.

As a Chiral Substrate: The existing stereocenter can influence the stereoselectivity of reactions occurring elsewhere in the molecule. For example, the addition of a nucleophile to a derivative of the carboxylic acid could proceed with facial selectivity dictated by the steric bulk of the adjacent isobutyl group. Lewis acid-mediated ring-opening reactions of related systems have shown that stereochemical control can be achieved, allowing for the selective formation of either syn or anti products. acs.orgacs.org This diastereoselective control is critical for the synthesis of complex natural products and pharmaceuticals with multiple stereocenters. mdpi.com

Design and Synthesis of Advanced Functional Materials Incorporating this compound Moieties

Hydroxamic acids are highly valued in materials science for their exceptional ability to chelate a wide range of metal ions. researchgate.net This property has been exploited to create functional polymers for various applications. nih.gov

Metal-Chelating Resins: By incorporating this compound moieties into a polymer backbone, advanced functional materials can be designed. rsc.org Such polymers would exhibit a strong affinity for metal ions and could be used as ion-exchange resins for wastewater treatment, the separation of rare earth metals, or the recovery of precious metals. nih.govmdpi.com

Synthesis of Functional Polymers: There are two primary strategies for creating such polymers. The first involves the post-polymerization modification of a pre-existing polymer (e.g., a polyacrylate) by reacting it with hydroxylamine to generate the hydroxamic acid groups. rsc.orggoogle.com A more controlled approach involves first synthesizing a monomer from this compound (for example, by converting the carboxylic acid to a polymerizable group like a methacrylate) and then polymerizing it. nih.govrsc.org This second method allows for the creation of well-defined polymers with a precise density of functional hydroxamic acid groups. rsc.org

The following table outlines potential functional materials derived from this compound.

Table 2: Potential Functional Materials and Applications

| Material Type | Method of Synthesis | Key Property | Potential Application |

|---|---|---|---|

| Poly(isobutylmalonyl hydroxamate) | Polymerization of a derived monomer (e.g., vinyl ester) | High density of metal-chelating sites | Selective ion-exchange resins, environmental remediation mdpi.com |

| Hydroxamic Acid-Grafted Polystyrene | Post-polymerization modification | Surface functionalization with chelating groups | Solid-phase extraction of metals, heterogeneous catalysis |

| Biomedical Hydrogels | Cross-linking of hydroxamic acid-containing polymers | Biocompatibility, metal ion binding | Drug delivery systems, tissue engineering scaffolds |

Advanced Analytical and Spectroscopic Characterization Methodologies for 1 Hydroxyamine 2 Isobutylmalonic Acid in Research

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 1-Hydroxyamine-2-isobutylmalonic acid, providing an exceptionally accurate measurement of its molecular mass. With a chemical formula of C7H13NO4, the monoisotopic mass of the neutral molecule is 175.08446 Da. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure this mass with sub-ppm (parts per million) accuracy, allowing for the confident determination of the elemental composition and confirmation of the molecular formula.

In addition to precise mass measurement, HRMS coupled with tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. By inducing fragmentation of the protonated or deprotonated molecular ion, a characteristic fragmentation spectrum is produced. For this compound, common fragmentation pathways would include the neutral loss of water (H2O), carbon dioxide (CO2), and cleavage of the isobutyl side chain. whitman.edulibretexts.org Analyzing these fragments provides critical information for confirming the molecular structure and distinguishing it from isomers.

| Adduct Ion | Chemical Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₇H₁₄NO₄]⁺ | 176.09173 |

| [M+Na]⁺ | [C₇H₁₃NNaO₄]⁺ | 198.07368 |

| [M-H]⁻ | [C₇H₁₂NO₄]⁻ | 174.07718 |

| [M+K]⁺ | [C₇H₁₃KNO₄]⁺ | 214.04762 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound in solution. jchps.com It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the spatial relationships between atoms within the molecule.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide foundational information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative quantities (integration). The ¹³C NMR spectrum shows the number of unique carbon atoms, with the carboxyl carbons appearing significantly downfield. pressbooks.pub

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds, allowing for the mapping of proton-proton spin systems, such as the isobutyl group. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). acs.org This is crucial for connecting the different spin systems, for instance, by showing a correlation from the protons on the isobutyl group to the carboxyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the molecule's three-dimensional conformation. creative-biostructure.com

| Position | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 (COOH) | ~11-13 (br s) | ~175 | - |

| 2 (CH) | ~3.5 (dd) | ~55 | C1, C3, C(NOH) |

| 3 (CH₂) | ~1.8 (m) | ~40 | C2, C4, C5 |

| 4 (CH) | ~2.1 (m) | ~25 | C3, C5 |

| 5 (CH₃) x2 | ~0.9 (d, J=6.5) | ~22 | C3, C4 |

| C(NOH) | - | ~172 | - |

| NHOH | ~9-11 (br s) | - | C(NOH) |

For studying this compound in its solid, crystalline form, solid-state NMR (ssNMR) is an invaluable tool. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by the molecule's orientation, crystal packing, and intermolecular interactions, such as hydrogen bonding. acs.org By analyzing the chemical shifts and line shapes in ssNMR spectra, researchers can identify and characterize different polymorphic forms (different crystal structures of the same compound), which may exhibit distinct physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are used to obtain high-resolution spectra of solid samples. acs.org

Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic methods are essential for separating this compound from impurities, starting materials, or byproducts. They are also critical for resolving potential stereoisomers, given the presence of a chiral center at the C2 position.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile, polar compounds like this compound. creative-proteomics.com Due to the compound's high polarity, reversed-phase HPLC is the most common approach. wikipedia.orgpharmaguru.co To achieve adequate retention on a nonpolar stationary phase (like C18), specialized columns such as those with polar end-capping or employing aqueous-compatible phases (e.g., "AQ" type) are often necessary. hplc.eu Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a high organic content mobile phase, can be an effective strategy for retaining and separating very polar analytes. chromatographyonline.comhawachhplccolumn.com

The choice of detector is critical. The compound lacks a strong chromophore, making standard UV-Vis detection less sensitive. More universal detection methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or, most powerfully, Mass Spectrometry (MS) are preferred for sensitive and selective analysis. lcms.cz

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18-AQ (e.g., 100 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 5% to 50% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35 °C |

| Detection | Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode |

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to its low volatility and thermal instability, which are caused by the polar carboxyl and hydroxylamine (B1172632) functional groups. alwsci.com However, GC-MS can be employed following a chemical derivatization step that converts these polar groups into more volatile and thermally stable moieties. researchgate.net

A common derivatization strategy is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). restek.comusherbrooke.ca These reagents replace the acidic protons on the carboxyl and hydroxylamine groups with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-derivatized molecule is significantly more volatile and can be readily analyzed by GC-MS, allowing for high-resolution separation and sensitive detection. This approach is particularly useful for quantifying the compound in complex biological or environmental matrices. nih.gov

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS catalyst |

| GC Column | 5% Phenyl Polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-600 amu |

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is an indispensable technique for the separation of enantiomers and the determination of enantiomeric purity. For this compound, which contains a chiral center at the carbon atom bonded to the isobutyl and carboxyl groups, separating the (R)- and (S)-enantiomers is critical for stereospecific synthesis and biological evaluation. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant methods employed for this purpose. chromatographyonline.comyakhak.org

The separation relies on the use of a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective for resolving chiral molecules containing amino and acid functionalities. yakhak.org The selection of the mobile phase, including the organic modifier (e.g., methanol, ethanol) and additives (e.g., trifluoroacetic acid, triethylamine), is optimized to maximize resolution and improve peak shape. chromatographyonline.com By analyzing a sample of this compound, the relative peak areas of the two enantiomers can be used to calculate the enantiomeric excess (% ee), a critical measure of its optical purity. mdpi.com

Below is a representative data table illustrating the results from a chiral HPLC analysis for the enantiomeric purity determination of a synthesized batch of this compound.

| Enantiomer | Retention Time (t_R, min) | Peak Area | Enantiomeric Excess (% ee) | Resolution (R_s) |

| (R)-enantiomer | 8.54 | 12,450 | 98.4% | 2.1 |

| (S)-enantiomer | 9.78 | 768,900 | ||

| This table presents illustrative data for educational purposes and does not reflect actual experimental results. |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination of this compound and its Salts/Derivatives

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique is particularly powerful for confirming the absolute configuration of a chiral center, provided a suitable single crystal of the compound or one of its salts or derivatives can be grown.

The following table contains hypothetical crystallographic data that could be obtained for a crystalline salt of this compound.

| Parameter | Value |

| Empirical Formula | C₇H₁₄NO₄⁺ • Cl⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.35 |

| b (Å) | 10.21 |

| c (Å) | 8.44 |

| β (°) | 105.3 |

| Volume (ų) | 610.9 |

| Z | 2 |

| R-factor | 0.045 |

| This table presents illustrative data for educational purposes and does not reflect actual experimental results. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present within a molecule. mdpi.comamericanpharmaceuticalreview.com These methods probe the quantized vibrational energy states of molecular bonds. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to these vibrations, while Raman spectroscopy measures the inelastic scattering of laser light. americanpharmaceuticalreview.com

The table below summarizes the expected characteristic vibrational frequencies for the primary functional groups in this compound.

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |

| Hydroxylamine | O-H stretch | 3200 - 3500 (broad) |

| Hydroxylamine | N-H stretch | 3100 - 3500 (medium) |

| Isobutyl Group | C-H stretch | 2870 - 2960 (strong) |

| Carboxylic Acid | C=O stretch | 1700 - 1730 (strong, sharp) |

| Carboxylic Acid | C-O stretch | 1210 - 1320 (medium) |

| Hydroxylamine | N-O stretch | 900 - 1100 (variable) |

Circular Dichroism Spectroscopy for Stereochemical Assignment (if chiral)

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules in solution. nih.gov It measures the difference in absorption between left and right circularly polarized light by a chromophore located in a chiral environment. The carboxylic acid's carbonyl group (C=O) in this compound serves as a suitable chromophore for CD analysis.

The resulting CD spectrum is a plot of this differential absorption versus wavelength. Enantiomers produce CD spectra that are mirror images of each other—equal in magnitude but opposite in sign. nih.gov By comparing the experimentally measured CD spectrum with spectra predicted by computational methods (e.g., time-dependent density functional theory) for both the (R) and (S) configurations, the absolute stereochemistry of the molecule can be confidently assigned. nih.gov This method is particularly valuable when crystallization for X-ray analysis is not feasible.

A representative data table for a CD spectroscopic analysis is shown below, indicating the Cotton effects for the two enantiomers.

| Enantiomer | Wavelength (λ_max, nm) | Molar Ellipticity ([θ]) |

| (R)-enantiomer | 215 | +15,000 |

| (S)-enantiomer | 215 | -15,000 |

| This table presents illustrative data for educational purposes and does not reflect actual experimental results. |

Future Perspectives and Emerging Research Avenues for 1 Hydroxyamine 2 Isobutylmalonic Acid

Development of Novel Synthetic Pathways Emphasizing Sustainability and Green Chemistry Principles

The future synthesis of 1-Hydroxyamine-2-isobutylmalonic acid will likely be guided by the principles of green chemistry, focusing on atom economy, the use of renewable feedstocks, and environmentally benign reaction conditions. Malonic acid itself is recognized as a bio-based platform chemical, with the US Department of Energy listing it as one of the top 30 chemicals to be produced from biomass. wikipedia.org This opens the door to developing synthetic routes to this compound that begin from renewable resources.

Current research into the synthesis of related compounds, such as malonic acid half oxyesters, has focused on straightforward and efficient methods like alkylation followed by monosaponification, or the monoesterification of a substituted malonic acid derivative. nih.gov These approaches, which start from inexpensive materials, could be adapted for the synthesis of the isobutylmalonic acid precursor. nih.gov

For the introduction of the hydroxylamine (B1172632) moiety, emerging electrochemical methods for hydroxylamine synthesis offer a more sustainable alternative to traditional processes, which often involve harsh conditions. nih.gov Future research could focus on integrating these greener synthetic steps. Malonic acid has also been identified as a green and efficient catalyst in its own right for certain organic reactions, a property that could potentially be harnessed in novel, self-catalyzed synthetic pathways. ui.ac.id

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

| Synthetic Step | Conventional Method | Potential Green Alternative | Key Advantages |

| Isobutylmalonic acid synthesis | Alkylation of malonates with isobutyl halides | Bio-based synthesis from glucose or other biomass | Renewable feedstock, potentially lower environmental impact |

| Hydroxylamine introduction | Reaction with hydroxylamine hydrochloride | Direct electrochemical synthesis from nitrogen oxides or nitrates | Milder reaction conditions, avoids hazardous reagents |

| Overall Process | Multi-step synthesis with solvent-intensive purifications | One-pot synthesis, use of green solvents (e.g., water, bio-solvents) | Reduced waste, improved energy efficiency |

Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Interaction Mechanisms

Furthermore, machine learning can be employed to elucidate complex interaction mechanisms, such as how the molecule might bind to a metal ion or a biological target. bath.ac.uk By analyzing subtle electronic and structural features, these models can provide insights that are not immediately obvious from experimental data alone. youtube.com

Exploration of this compound in Unconventional Chemical Transformations

The unique structure of this compound suggests its potential as a substrate in a variety of unconventional chemical transformations. The hydroxylamine group is known to participate in a range of reactions, including the synthesis of heterocycles and as a source of nitrogen for amination reactions. nih.govcardiff.ac.uk Research into the reactivity of this specific hydroxylamine derivative could uncover novel synthetic methodologies.

The malonic acid moiety is a classic precursor in the malonic ester synthesis for the formation of new carbon-carbon bonds. openochem.orgmasterorganicchemistry.com The interplay between the hydroxylamine and the reactive alpha-carbon of the malonic acid could lead to interesting and synthetically useful intramolecular reactions or cascade sequences. For example, the hydroxylamine could act as an internal nucleophile, leading to the formation of novel heterocyclic compounds.

Advanced Materials Science Applications Utilizing this compound as a Monomer or Ligand

In the realm of materials science, this compound presents intriguing possibilities as both a monomer for polymer synthesis and as a ligand for the creation of coordination polymers and metal-organic frameworks (MOFs).

Malonic acid and its derivatives are known precursors to specialty polyesters and can be used as crosslinkers in polymer formulations. wikipedia.org The presence of the hydroxylamine group in this compound could impart unique properties to polymers, such as improved thermal stability, altered solubility, or the ability to coordinate metal ions. The development of polymers from zwitterionic monomers, which contain both positive and negative charges, is an area of active research for creating biocompatible materials, and the structure of this compound could be modified to create such monomers. tcichemicals.com

The dicarboxylic acid functionality of the malonic acid portion of the molecule makes it an excellent candidate for use as a ligand in coordination chemistry. While hydroxylamines have been historically underutilized as ligands due to the instability of their metal complexes, recent research has shown that careful ligand design can lead to stable complexes with interesting properties. springernature.comrsc.org The chelate effect from the two carboxylic acid groups in this compound could enhance the stability of its metal complexes, and the hydroxylamine group could introduce redox activity or specific catalytic functions. concordia.ca

Table 2: Potential Material Science Applications of this compound

| Application Area | Role of the Compound | Potential Properties and Advantages |

| Polymer Chemistry | Monomer | Introduction of hydroxylamine functionality for post-polymerization modification, enhanced metal coordination, or altered physical properties. |

| Coordination Polymers/MOFs | Ligand | Formation of stable metal complexes due to the malonate chelating group, with the hydroxylamine providing a site for catalysis or sensing. |

| Surface Modification | Surface-active agent | The polar head group (hydroxylamine and carboxylic acids) and non-polar tail (isobutyl group) suggest potential as a surfactant or for modifying the surface properties of materials. |

Deepening Mechanistic Understanding Through Advanced Biophysical Techniques and Single-Molecule Studies

To fully realize the potential of this compound, a deep understanding of its behavior at the molecular level is necessary. Advanced biophysical techniques can be employed to study its interactions with other molecules, particularly metal ions. For instance, pH-metric studies could be used to determine the stability constants of its metal complexes, providing valuable information for its application as a chelating agent. jocpr.com Spectroscopic methods, in conjunction with theoretical calculations, could elucidate the electronic structure of these complexes. concordia.ca

While single-molecule studies on this specific compound have not been reported, this powerful set of techniques could provide unprecedented insights into its dynamic behavior. For example, single-molecule force spectroscopy could be used to probe the strength of its interaction with a metal surface or a biological receptor. Such studies would provide a fundamental understanding of the forces at play, guiding the rational design of materials and molecules with tailored properties.

Q & A

Q. What are the optimal synthetic routes for 1-Hydroxyamine-2-isobutylmalonic acid, and how do reaction conditions influence yield?

Methodology:

- Nucleophilic substitution under basic conditions (e.g., using isobutylmalonic acid derivatives and hydroxylamine) is a common approach. Reaction parameters like pH (8–10), temperature (40–60°C), and solvent polarity (aqueous ethanol) must be optimized to minimize byproducts such as β-hydroxyamide derivatives .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) coupled with recrystallization (ethanol/water) improves purity. Monitor intermediates via TLC (Rf ~0.3–0.5) and confirm structures with NMR (¹H, δ 1.2–1.4 ppm for isobutyl protons; δ 3.8–4.2 ppm for hydroxylamine) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodology:

- Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Quantify degradation products using HPLC (C18 column, mobile phase: 0.1% formic acid/acetonitrile) .

- Kinetic analysis : Calculate degradation rate constants (k) via first-order models. Hydroxylamine groups are prone to hydrolysis at pH >10, requiring stabilization with antioxidants (e.g., ascorbic acid) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodology:

- FT-IR : Validate hydroxylamine (-NHOH) stretching vibrations (3200–3400 cm⁻¹) and carbonyl groups (1700–1750 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Compare fragmentation patterns with PubChem CID analogs .

Advanced Research Questions

Q. How does this compound interact with enzymes in the tricarboxylic acid (TCA) cycle, and what experimental designs can elucidate inhibitory effects?

Methodology:

- Enzyme kinetics : Use purified TCA enzymes (e.g., α-ketoglutarate dehydrogenase) in vitro. Measure Vmax and Km via spectrophotometric assays (NADH depletion at 340 nm) with varying substrate/inhibitor concentrations .

- Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding affinities to enzyme active sites. Validate with mutagenesis studies targeting predicted interaction residues .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Methodology:

- Dose-response meta-analysis : Aggregate data from independent studies (IC50 values) and assess heterogeneity via funnel plots or Cochran’s Q test. Control for variables like cell passage number and serum-free vs. serum-containing media .

- Mechanistic profiling : Compare transcriptomic (RNA-seq) or proteomic (LC-MS/MS) responses in sensitive vs. resistant cell lines. Focus on pathways like apoptosis (caspase-3 activation) or redox homeostasis (GSH/GSSG ratios) .

Q. What computational strategies are effective for predicting the metabolic fate of this compound in mammalian systems?

Methodology:

- In silico metabolism : Use software like ADMET Predictor™ or GLORYx to identify potential Phase I/II metabolites (e.g., hydroxylation, glucuronidation). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

- QSAR modeling : Corrogate structural descriptors (logP, polar surface area) with pharmacokinetic data (t½, Cmax) from analogs like α-hydroxyacyl-AMS inhibitors .

Methodological Notes

- Safety protocols : Handle hydroxylamine derivatives in fume hoods with nitrile gloves; avoid metal catalysts (risk of explosive decomposition) .

- Data validation : Cross-reference experimental findings with PubChem CID entries (e.g., DSSTox Substance ID) to ensure structural consistency .